N-benzyl-3-methylbutan-1-amine
Description
N-benzyl-3-methylbutan-1-amine is a secondary amine characterized by a benzyl group attached to the nitrogen atom of a 3-methylbutan-1-amine backbone. For instance, describes the synthesis of N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine, a derivative where the nitrogen is substituted with two benzyl groups and an ethoxy branch, highlighting the versatility of such amines in functionalization reactions .
Properties
IUPAC Name |
N-benzyl-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCFYDXGXZBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-3-methylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-methylbutanal with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to various biochemical effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-benzyl-3-methylbutan-1-amine and related compounds:
Structural and Functional Comparisons
Branching vs. Unsaturation
- This compound features a branched 3-methylbutyl chain, which enhances steric bulk and may influence lipophilicity and solubility compared to linear or unsaturated analogs.
- N-benzylbut-3-en-1-amine (C₁₁H₁₅N) contains a butenyl chain with a double bond, enabling participation in cycloaddition or electrophilic addition reactions .
Aromatic vs. Aliphatic Substituents
- Homomethamphetamine (C₁₁H₁₇N) replaces the benzyl group with a phenyl ring directly attached to the alkyl chain, resembling psychoactive phenylalkylamines like methamphetamine .
Biological Activity
N-benzyl-3-methylbutan-1-amine, a compound with significant potential in both biological and chemical applications, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a 3-methylbutan-1-amine chain. This structure enhances its lipophilicity, facilitating its interaction with biological membranes and molecular targets. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
- Receptor Binding : It serves as a ligand in receptor binding studies, affecting signal transduction processes within cells.
The benzyl group enhances the compound's ability to cross cell membranes, allowing it to exert its effects intracellularly.
Antioxidant and Anti-inflammatory Effects
Recent studies have highlighted the antioxidant and anti-inflammatory properties of this compound. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cell models subjected to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications in inflammatory diseases .
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, treatment with the compound has resulted in reduced neuronal damage and improved cognitive function. These effects are believed to be mediated through the modulation of oxidative stress pathways .
Case Study 1: Inflammatory Bowel Disease (IBD)
A study investigating the effects of this compound on IBD demonstrated that administration of the compound significantly reduced colonic inflammation in rat models. The treatment decreased levels of inflammatory mediators and improved histological scores of colitis .
Case Study 2: Rheumatoid Arthritis (RA)
In another study focused on RA, this compound was shown to ameliorate symptoms by reducing inflammatory cytokine levels and enhancing antioxidant defenses in affected tissues. This indicates its potential as a therapeutic agent for managing autoimmune conditions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-benzyl-N-methyldecan-1-amine | Longer alkyl chain | Anti-inflammatory, neuroprotective |
| N-benzyl-N-methylpentan-1-amine | Similar amine structure | Limited biological data |
| N-benzyl-N-propylbutan-1-amine | Shorter alkyl chain | Less potent than this compound |
This compound stands out due to its specific structural features that enhance its solubility and reactivity, leading to more pronounced biological activities compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
